molecular formula C20H26ClF3N6O2S B2855804 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine CAS No. 2097936-11-1

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine

カタログ番号: B2855804
CAS番号: 2097936-11-1
分子量: 506.97
InChIキー: KAOBJDCSRWGVHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyridine core substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively, linked to a piperazine ring. The piperazine moiety is further connected to a piperidine group functionalized with a sulfonyl-linked 1,2-dimethylimidazole. The trifluoromethyl and sulfonyl groups enhance lipophilicity and binding specificity, while the imidazole may contribute to hydrogen bonding or π-π interactions. Preliminary computational studies indicate high binding affinities for similar piperazine derivatives, though in vivo efficacy may vary due to metabolic or pharmacokinetic factors .

特性

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClF3N6O2S/c1-14-26-18(13-27(14)2)33(31,32)30-5-3-16(4-6-30)28-7-9-29(10-8-28)19-17(21)11-15(12-25-19)20(22,23)24/h11-13,16H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOBJDCSRWGVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClF3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine , often referred to as Compound X , is a synthetic organic molecule characterized by its complex structure involving a piperazine core and multiple functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C19_{19}H22_{22}ClF3_3N5_{5}O2_2

IUPAC Name: this compound

Molecular Weight: 425.85 g/mol

Biological Activity Overview

The biological activity of Compound X has been investigated primarily in the context of its pharmacological properties. Notably, its structural components suggest potential interactions with various biological targets, including enzymes and receptors.

Research indicates that the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its binding affinity to target proteins. The piperazine moiety is often associated with central nervous system (CNS) activity, while the imidazole sulfonamide component may contribute to its antibacterial properties.

Antimicrobial Activity

A study examined the antimicrobial efficacy of similar compounds containing the trifluoromethyl group. The results demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that Compound X may exhibit similar properties due to its structural analogies .

Anticancer Potential

In vitro studies have shown that compounds with a piperazine structure can inhibit cancer cell proliferation. For instance, derivatives of piperazine have been tested against human cancer cell lines, revealing IC50_{50} values in the micromolar range. This suggests that Compound X could have potential as an anticancer agent .

Case Study 1: Inhibition of Enzymatic Activity

A recent study focused on the inhibition of specific kinases involved in cancer pathways by similar piperazine derivatives. The results indicated that compounds with a trifluoromethyl substitution significantly inhibited kinase activity, which is crucial for tumor growth and survival .

Case Study 2: CNS Activity Assessment

Another investigation assessed the effects of piperazine-based compounds on neurotransmitter systems. The study found that these compounds could modulate serotonin receptors, which are implicated in mood regulation and anxiety disorders .

Data Tables

Property Value
Molecular Weight425.85 g/mol
LogP3.5 (predicted)
SolubilitySoluble in DMSO
Melting PointNot determined
Biological Activity Target Effect
AntimicrobialStaphylococcus aureusInhibition observed
AnticancerVarious cancer cell linesIC50_{50} in micromolar range
CNS ModulationSerotonin receptorsPotential anxiolytic effects

科学的研究の応用

Chemical Properties and Structure

The compound has a complex structure that contributes to its biological activity. Its molecular formula is C17H22ClF3N4OC_{17}H_{22}ClF_{3}N_{4}O, with a molecular weight of 390.8 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes.

Antidepressant Activity

Research indicates that compounds similar to 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine exhibit potential as antidepressants. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, has been a focal point in studies investigating the efficacy of such compounds in treating depression and anxiety disorders .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has shown that similar piperazine derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells and the inhibition of angiogenesis. Case studies have highlighted its effectiveness against specific cancer cell lines, indicating a promising avenue for further investigation .

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neuroinflammatory responses is critical in these contexts, as excessive inflammation is a hallmark of neurodegeneration .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntidepressantSerotonin and norepinephrine modulation
AnticancerInduction of apoptosis; inhibition of angiogenesis
NeuroprotectiveModulation of neuroinflammation

Case Study 1: Antidepressant Efficacy

A study conducted on rodents demonstrated that administration of similar piperazine derivatives resulted in significant reductions in depressive-like behaviors. The underlying mechanism was attributed to increased serotonin levels in the synaptic cleft, suggesting that this compound could be developed into an effective antidepressant .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies using human breast cancer cell lines showed that treatment with related compounds led to a marked decrease in cell viability and increased rates of apoptosis. This effect was linked to the activation of caspase pathways, highlighting the potential for developing targeted cancer therapies based on this chemical structure .

Case Study 3: Neuroprotection in Alzheimer's Models

Research involving transgenic mouse models of Alzheimer’s disease revealed that treatment with this class of compounds reduced amyloid-beta plaque formation and improved cognitive function. These findings suggest a dual role in both preventing neurodegeneration and enhancing cognitive performance .

化学反応の分析

Sulfonylation Reactions

The sulfonamide linker is formed via sulfonyl chloride coupling :

  • The 1,2-dimethylimidazole-4-sulfonyl group reacts with the piperidine-4-amine intermediate in dichloromethane (DCM) using triethylamine (Et3_3N) as a base.

  • Reaction efficiency depends on steric hindrance and electronic effects of the imidazole substituents.

Mechanistic Insight :
The sulfonyl chloride acts as an electrophile, attacking the lone pair of the piperidine nitrogen. This step is typically quantitative (>90% yield) but requires anhydrous conditions to avoid hydrolysis .

Functionalization of the Pyridine Ring

The 3-chloro-5-(trifluoromethyl)pyridine moiety undergoes:

  • Nucleophilic displacement of the chlorine atom with amines or alkoxides .

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, though limited by the electron-withdrawing trifluoromethyl group .

Table 2: Reactivity of the Pyridine Substituent

Reaction TypeConditionsProductsYield (%)Source
Chlorine displacementDMF, 120°C, 24 h3-Amino-5-(trifluoromethyl)pyridine65–75
OxidationH2_2O2_2, AcOH, 60°CPyridine N-oxide derivatives40–50

Piperazine Ring Modifications

The piperazine nitrogen atoms participate in:

  • Alkylation with alkyl halides or epoxides .

  • Acylation using activated esters or anhydrides, though steric bulk from the sulfonamide group limits reactivity at the secondary nitrogen .

Key Observation :
The tertiary nitrogen (adjacent to the pyridine ring) is less nucleophilic due to electron withdrawal by the trifluoromethyl group, directing functionalization to the sulfonamide-linked piperidine nitrogen .

Stability and Degradation Pathways

  • Hydrolytic Stability : The sulfonamide bond is stable under acidic (pH 2–6) and neutral conditions but hydrolyzes slowly in basic media (pH >10).

  • Thermal Decomposition : Degrades above 200°C, releasing SO2_2 and imidazole fragments .

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs with Modified Piperazine Side Chains

Key analogs include:

  • 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine (CAS 946387-22-0): Replaces the imidazole-sulfonyl-piperidine group with a nitrobenzenesulfonyl moiety.
  • Piperazine-substituted naphthoquinones: Feature piperazine linked to naphthoquinone cores, showing enhanced PARP-1 selectivity. The absence of a pyridine ring in these analogs limits cross-reactivity with kinase targets observed in pyridine-containing compounds .

Table 1: Structural and Functional Comparison of Key Analogs

Compound Core Structure Key Substituents Target/Activity
Target Compound Pyridine-piperazine 1,2-Dimethylimidazole-sulfonyl ERCC1-XPF inhibition (predicted)
CAS 946387-22-0 Pyridine-piperazine 2-Nitrophenyl-sulfonyl Undisclosed (structural analog)
Naphthoquinone-piperazine Naphthoquinone-piperazine Piperazine at C-2 PARP-1 inhibition (IC₅₀ = 12 nM)
Selectivity and Binding Efficiency
  • ERCC1-XPF Inhibition : Piperazine derivatives with calculated binding affinities ≤ -17 kcal/mol (e.g., compound 1 in ) show moderate inhibition, while the target compound’s imidazole-sulfonyl group may mimic high-affinity analogs like compound 6 (-32.47 kcal/mol) .
  • PARP-1 Selectivity: Piperazine-substituted naphthoquinones achieve PARP-1 selectivity via steric and electronic effects from the piperazine moiety. The target compound’s pyridine and imidazole groups may similarly enhance specificity for DNA repair enzymes .
Metabolic Stability and Clearance

Piperazine rings are metabolic hotspots, often undergoing deethylation or oxidation . The 1,2-dimethylimidazole group in the target compound may sterically hinder oxidation, improving metabolic stability compared to analogs with unsubstituted piperazines (e.g., compound C in , which undergoes rapid N-oxide formation).

Analytical Considerations

LC-MS and LC-DAD methods are critical for detecting piperazine derivatives in biological matrices . The target compound’s trifluoromethyl and imidazole groups may enhance LC-MS detection sensitivity due to distinct fragmentation patterns and UV absorbance profiles.

Q & A

Q. What are the key challenges in synthesizing 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine, and what methodological approaches address them?

The synthesis involves multi-step reactions, including piperazine/piperidine ring formation, sulfonamide coupling, and functional group introductions (e.g., trifluoromethyl, chloro). Key challenges include controlling regioselectivity during pyridine substitution and avoiding side reactions with the sulfonyl group. Methodological solutions:

  • Use protective groups (e.g., Boc for amines) during sulfonylation .
  • Optimize reaction conditions (e.g., low temperatures for electrophilic substitutions) to enhance yield .
  • Employ orthogonal purification techniques (HPLC, column chromatography) to isolate intermediates .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

Structural elucidation requires:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity of the pyridine, piperazine, and imidazole rings .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemistry and confirm sulfonamide geometry . Purity assessment: HPLC-UV/ELSD (>95% purity threshold) and elemental analysis to validate stoichiometry .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs:

  • Kinase inhibition assays : Test against Wee1 or CDK2 due to piperazine/sulfonamide motifs linked to kinase binding .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., pancreatic, melanoma) with MTT assays, referencing similar compounds’ IC₅₀ values .
  • Neurotransmitter receptor binding : Screen for serotonin/dopamine receptor affinity via radioligand displacement assays .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Parallel reaction screening : Test solvents (e.g., DMF vs. THF), catalysts (Pd/C for coupling), and temperatures to identify optimal conditions .
  • Flow chemistry : Implement continuous flow systems for hazardous steps (e.g., sulfonylation) to enhance safety and reproducibility .
  • Design of Experiments (DoE) : Statistically model variables (stoichiometry, pH) to maximize yield and minimize impurities .

Q. What strategies resolve contradictory bioactivity data across different assays?

Contradictions may arise from assay-specific conditions (e.g., cell line variability, off-target effects). Approaches:

  • Dose-response validation : Repeat assays with extended concentration ranges (nM–µM) to confirm potency trends .
  • Proteomic profiling : Use mass spectrometry to identify unintended protein targets .
  • Molecular dynamics simulations : Model compound-receptor interactions to explain divergent binding affinities .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Focus on substituent effects:

  • Trifluoromethyl group : Replace with -CF₂H or -CH₃ to assess hydrophobicity/electron-withdrawing impacts on receptor binding .
  • Sulfonamide linker : Test methyl vs. ethyl sulfonyl groups to optimize steric hindrance and solubility .
  • Imidazole ring : Introduce halogens (e.g., -Br) or methyl groups to modulate π-π stacking and metabolic stability .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Murine models : Assess oral bioavailability and blood-brain barrier penetration via LC-MS/MS plasma profiling .
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal clearance in repeat-dose studies .
  • Metabolite identification : Use hepatocyte incubations or microsomal assays to predict human metabolic pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。